molecular formula C29H50O3 B12316764 3beta,5-Dihydroxy-5alpha-stigmastan-6-one

3beta,5-Dihydroxy-5alpha-stigmastan-6-one

Cat. No.: B12316764
M. Wt: 446.7 g/mol
InChI Key: PMNNRRLMGLZYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta,5-Dihydroxy-5alpha-stigmastan-6-one is a naturally occurring compound with the molecular formula C29H50O3 and a molecular weight of 446.71 g/mol . It is a derivative of stigmastane, a type of steroid, and is known for its presence in various plant extracts.

Chemical Reactions Analysis

Types of Reactions

3beta,5-Dihydroxy-5alpha-stigmastan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of stigmastane, which can have different biological and chemical properties .

Scientific Research Applications

3beta,5-Dihydroxy-5alpha-stigmastan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3beta,5-Dihydroxy-5alpha-stigmastan-6-one involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in steroid hormone pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta,5-Dihydroxy-5alpha-stigmastan-6-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C29H50O3

Molecular Weight

446.7 g/mol

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C29H50O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-25,30,32H,7-17H2,1-6H3

InChI Key

PMNNRRLMGLZYLF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.